Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a multi-component reaction involving an aryl ketone, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine.
Amination: The propylamino group can be introduced via nucleophilic substitution using propylamine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially reducing the double bonds within the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-Bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylate: Studied for its anti-proliferative activity against Streptococcus pneumoniae.
Uniqueness: Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propylamino group and the ester functionality at the 2-position differentiates it from other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-3-6-14-11-10(12(17)18-2)15-9-5-4-8(13)7-16(9)11/h4-5,7,14H,3,6H2,1-2H3 |
InChI Key |
YYFIJQAKCSIFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(N=C2N1C=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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